molecular formula C7H11F3O B8185271 cis-2-(Trifluoromethyl)cyclohexanol

cis-2-(Trifluoromethyl)cyclohexanol

Cat. No.: B8185271
M. Wt: 168.16 g/mol
InChI Key: BGAGPUHWVOHHTP-NTSWFWBYSA-N
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Description

cis-2-(Trifluoromethyl)cyclohexanol: is an organic compound with the molecular formula C7H11F3O . It is a cyclohexanol derivative where a trifluoromethyl group is attached to the second carbon in the cyclohexane ring. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method to synthesize cis-2-(Trifluoromethyl)cyclohexanol involves the hydroboration-oxidation of 2-(Trifluoromethyl)cyclohexene. The reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium.

    Reduction of Ketones: Another method involves the reduction of 2-(Trifluoromethyl)cyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the above-mentioned laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-(Trifluoromethyl)cyclohexanol can undergo oxidation to form 2-(Trifluoromethyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various cyclohexane derivatives. For instance, catalytic hydrogenation can reduce it to 2-(Trifluoromethyl)cyclohexane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(Trifluoromethyl)cyclohexyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products:

    Oxidation: 2-(Trifluoromethyl)cyclohexanone

    Reduction: 2-(Trifluoromethyl)cyclohexane

    Substitution: 2-(Trifluoromethyl)cyclohexyl chloride

Scientific Research Applications

cis-2-(Trifluoromethyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs that require fluorinated moieties for enhanced metabolic stability and bioavailability.

    Industry: It is used in the development of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of cis-2-(Trifluoromethyl)cyclohexanol largely depends on its chemical reactivity and the presence of the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which can influence the compound’s interactions with various molecular targets. In biological systems, this can affect enzyme binding and metabolic pathways, potentially leading to unique pharmacological effects.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)cyclohexanone
  • 3-(Trifluoromethyl)cyclohexanol
  • 4-(Trifluoromethyl)cyclohexanol

Comparison:

  • 2-(Trifluoromethyl)cyclohexanone: This compound is the oxidized form of cis-2-(Trifluoromethyl)cyclohexanol and shares similar chemical properties but differs in reactivity due to the presence of a carbonyl group.
  • 3-(Trifluoromethyl)cyclohexanol: This isomer has the trifluoromethyl group on the third carbon, which can lead to different steric and electronic effects compared to the second carbon position.
  • 4-(Trifluoromethyl)cyclohexanol: Similar to the third isomer, the position of the trifluoromethyl group affects its chemical behavior and potential applications.

This compound is unique due to its specific structural configuration, which can lead to distinct reactivity and applications compared to its isomers.

Properties

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAGPUHWVOHHTP-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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